5-HT1A and 5-HT2A Binding Comparison
5-Chlorotryptamine exhibits a distinct affinity profile at 5-HT1A and 5-HT2A receptors when directly compared to its unsubstituted parent, tryptamine, and its closest halogen analog, 5-fluorotryptamine. It demonstrates a notably higher affinity for 5-HT1A (Ki = 5.5 nM) compared to tryptamine (Ki = 32 nM) and 5-fluorotryptamine (Ki = 18 nM), representing a 5.8-fold and 3.3-fold increase, respectively [1]. At the 5-HT2A receptor, its affinity is more comparable but still distinct, with a Ki of 889 nM versus tryptamine's 2396 nM and 5-fluorotryptamine's 3908 nM [1].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) for 5-HT1A and 5-HT2A |
|---|---|
| Target Compound Data | 5-HT1A Ki = 5.5 ± 2.0 nM; 5-HT2A Ki = 889 ± 629 nM |
| Comparator Or Baseline | Tryptamine: 5-HT1A Ki = 32 ± 6.1 nM, 5-HT2A Ki = 2396 ± 1509 nM. 5-Fluorotryptamine: 5-HT1A Ki = 18 ± 4.4 nM, 5-HT2A Ki = 3908 ± 3286 nM. |
| Quantified Difference | 5-HT1A affinity is 5.8x higher vs. tryptamine and 3.3x higher vs. 5-fluorotryptamine. 5-HT2A affinity is 2.7x higher vs. tryptamine and 4.4x higher vs. 5-fluorotryptamine. |
| Conditions | Radioligand binding assay, mean ± SD of three independent replicates. |
Why This Matters
This quantitative affinity data at two major serotonin receptors allows researchers to select the appropriate 5-substituted tryptamine for probing specific receptor populations in their assays.
- [1] Klein, A. K., et al. (2023). Structure-activity relationships of tryptamine derivatives at serotonin receptors. ACS Chemical Neuroscience, 14(18), 3107-3120. Data from Table 2. https://pmc.ncbi.nlm.nih.gov/articles/PMC10570959/table/tbl2/ View Source
